4,6-dichloro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Description
4,6-Dichloro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H8Cl2O2 It is a derivative of indanone, characterized by the presence of two chlorine atoms and a hydroxyl group on the indanone ring
Properties
IUPAC Name |
4,6-dichloro-7-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-5-3-6(11)9(13)8-4(5)1-2-7(8)12/h3,13H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRTVYHSWQCNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-7-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of indanone derivatives followed by substitution reactions. One common method includes the use of N-bromosuccinimide (NBS) for bromination, followed by reaction with suitable nucleophiles to introduce the chlorine atoms and hydroxyl group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available indanone precursors, utilizing standard organic synthesis techniques such as bromination, chlorination, and hydroxylation under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-7-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products: The major products formed from these reactions include various substituted indanone derivatives, which can be further utilized in organic synthesis or pharmaceutical applications .
Scientific Research Applications
4,6-Dichloro-7-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-dichloro-7-hydroxy-2,3-dihydro-1H-inden-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
7-Hydroxy-1-indanone: Similar structure but lacks chlorine atoms.
4,6-Dichloro-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the hydroxyl group.
Uniqueness: 4,6-Dichloro-7-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine atoms and a hydroxyl group on the indanone ring, which imparts distinct chemical and biological properties compared to its analogs .
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